3'-Fluoro-biphenyl-4-sulfonyl chloride 3'-Fluoro-biphenyl-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 939761-07-6
VCID: VC3862857
InChI: InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H
SMILES: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Molecular Formula: C12H8ClFO2S
Molecular Weight: 270.71 g/mol

3'-Fluoro-biphenyl-4-sulfonyl chloride

CAS No.: 939761-07-6

Cat. No.: VC3862857

Molecular Formula: C12H8ClFO2S

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluoro-biphenyl-4-sulfonyl chloride - 939761-07-6

Specification

CAS No. 939761-07-6
Molecular Formula C12H8ClFO2S
Molecular Weight 270.71 g/mol
IUPAC Name 4-(3-fluorophenyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H
Standard InChI Key OAUCSSDUDDQKLW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

3'-Fluoro-biphenyl-4-sulfonyl chloride is a halogenated aromatic compound with the molecular formula C₁₂H₈ClFO₂S and a molecular weight of 270.71 g/mol. Its IUPAC name, 4-(3-fluorophenyl)benzenesulfonyl chloride, reflects the substitution pattern: a sulfonyl chloride group (-SO₂Cl) at the para position of one benzene ring and a fluorine atom at the meta position of the adjacent ring. The compound’s structure is represented by the SMILES notation C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl, which clarifies the connectivity and functional groups.

Reactivity and Functionalization

The sulfonyl chloride group in 3'-fluoro-biphenyl-4-sulfonyl chloride confers high reactivity, enabling diverse transformations:

Nucleophilic Substitution

The chloride atom in the -SO₂Cl group is susceptible to nucleophilic attack, facilitating reactions with amines to form sulfonamides:

R-NH2+Ar-SO2ClAr-SO2NHR+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{Ar-SO}_2\text{NHR} + \text{HCl}

Sulfonamides derived from this compound are explored as enzyme inhibitors and antimicrobial agents due to their structural similarity to bioactive molecules .

Cross-Coupling Reactions

Applications in Pharmaceutical and Materials Science

Drug Discovery

Sulfonamide derivatives of this compound are investigated for their potential as:

  • Carbonic Anhydrase Inhibitors: Fluorinated sulfonamides exhibit high affinity for enzyme active sites, with applications in glaucoma and cancer therapy .

  • Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria, attributed to interference with folate biosynthesis.

Polymer Chemistry

Incorporation of fluorinated biphenyl sulfonyl groups into polymers enhances thermal stability and chemical resistance, making them suitable for high-performance membranes and coatings .

Comparative Analysis with Positional Isomers

The 3'-fluoro isomer distinguishes itself from the 4'-fluoro analog (CAS 116748-66-4) in steric and electronic properties:

  • Steric Effects: The meta fluorine in the 3'-isomer introduces asymmetric steric hindrance, influencing binding interactions in biological systems.

  • Electronic Effects: Fluorine’s electron-withdrawing nature alters the electron density of the biphenyl system, affecting reactivity in cross-coupling reactions .

Future Research Directions

  • Synthetic Methodology: Development of regioselective sulfonation techniques to improve yields of the 3'-fluoro isomer.

  • Biological Screening: Expanded pharmacokinetic studies of sulfonamide derivatives for antibiotic resistance applications.

  • Material Science: Exploration of fluorinated biphenyl sulfonyl polymers for fuel cell membranes.

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